molecular formula C13H13NO B2534193 4-(Isoquinolin-4-yl)butan-2-one CAS No. 1342279-66-6

4-(Isoquinolin-4-yl)butan-2-one

Cat. No.: B2534193
CAS No.: 1342279-66-6
M. Wt: 199.253
InChI Key: CPJAIQJYYDAEPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-4-yl)butan-2-one can be achieved through various methods. One common approach involves the reaction of isoquinoline with butanone under specific conditions. For instance, a mixture of 2,7-naphthalenediol, aldehyde, and ammonium carboxylate in ethanol can be stirred under reflux conditions to produce isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline and its derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Isoquinolin-4-yl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxide derivatives, while reduction can produce various reduced isoquinoline compounds .

Scientific Research Applications

4-(Isoquinolin-4-yl)butan-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, they may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

4-isoquinolin-4-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10(15)6-7-12-9-14-8-11-4-2-3-5-13(11)12/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAIQJYYDAEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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